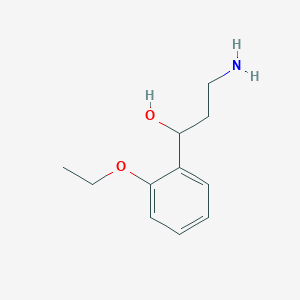

3-Amino-1-(2-ethoxyphenyl)propan-1-ol

Description

Chemical Classification and Nomenclature

3-Amino-1-(2-ethoxyphenyl)propan-1-ol belongs to the chemical class of beta-amino alcohols, which are organic compounds characterized by the presence of both amino and hydroxyl functional groups separated by a two-carbon chain. The International Union of Pure and Applied Chemistry name for this compound reflects its systematic structure: this compound, where the numbering begins from the carbon bearing the hydroxyl group. Alternative nomenclature systems may refer to this compound using different numbering conventions, but the Chemical Abstracts Service registry number 1312133-33-7 provides unambiguous identification across all chemical databases and literature sources.

The compound carries several cataloging identifiers across different chemical information systems. The MDL number MFCD19288706 serves as another unique identifier in chemical databases, while various suppliers assign their own catalog numbers for commercial purposes. The Simplified Molecular Input Line Entry System representation "CCOC1=CC=CC=C1C(CCN)O" provides a linear textual description of the molecular structure that can be interpreted by chemical software for structure visualization and analysis.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Registry Number | 1312133-33-7 | |

| MDL Number | MFCD19288706 | |

| Molecular Formula | C11H17NO2 | |

| Molecular Weight | 195.26 g/mol |

Historical Context in Beta-Amino Alcohol Research

The development of beta-amino alcohol chemistry has roots extending back several decades, with these compounds gaining prominence as versatile synthetic intermediates and chiral auxiliaries. Historical research has demonstrated that beta-amino alcohols derived from natural amino acids have been used extensively as powerful sources of chirality in asymmetric synthesis. The field experienced significant advancement when researchers recognized the potential of these compounds to undergo various rearrangement reactions, leading to the development of new synthetic methodologies for accessing structurally diverse amino alcohol frameworks.

Recent developments in beta-amino alcohol research have revealed their therapeutic potential across multiple disease areas. A comprehensive analysis published in 2025 highlighted that beta-amino alcohol derivatives exhibit strong antimalarial activity by inhibiting Plasmodium species, potent antibacterial effects against resistant strains such as Staphylococcus aureus, and significant antiproliferative activity in cancer cells. This therapeutic potential has driven renewed interest in the synthesis and functionalization of beta-amino alcohols, including derivatives with aromatic substitution patterns similar to this compound.

The evolution of beta-amino alcohol chemistry has also been influenced by advances in organocatalysis research. Studies have shown that simple primary beta-amino alcohols can act as efficient organocatalysts in asymmetric Michael addition reactions, providing highly pure chiral products with excellent chemical yields and stereoselectivities. These findings have positioned beta-amino alcohols as important tools in green chemistry initiatives and sustainable synthetic methodologies.

Significance in Organic Chemistry

The significance of this compound in organic chemistry extends beyond its role as a simple synthetic intermediate. This compound exemplifies the structural diversity achievable within the beta-amino alcohol family through strategic aromatic substitution. The presence of the ethoxy group at the ortho position of the phenyl ring introduces both steric and electronic effects that can influence the compound's reactivity patterns and potential applications in synthetic transformations.

Beta-amino alcohols have gained recognition as valuable building blocks for the synthesis of bioactive compounds, chiral auxiliaries, unnatural amino acids, and organocatalysts. The ring-opening of epoxides with amines represents one of the most important synthetic routes to beta-amino alcohols, and continuous-flow biocatalysis systems have been developed to optimize these transformations. Such methodological advances highlight the ongoing importance of beta-amino alcohol chemistry in modern synthetic organic chemistry.

The compound's structure also makes it relevant to current research in Toll-like receptor modulation. Beta-amino alcohol derivatives have been identified as inhibitors that can disrupt Toll-like receptor 4 and MD-2 complex formation, demonstrating their potential in anti-inflammatory drug development. While this compound itself has not been specifically studied in this context, its structural similarity to active compounds suggests potential for biological activity screening.

Basic Structural Features and Functional Groups

This compound possesses three distinct functional group regions that contribute to its chemical properties and potential applications. The primary alcohol group located at the 1-position provides a site for further chemical modification through standard alcohol chemistry, including oxidation to aldehydes or carboxylic acids, esterification reactions, and ether formation. The primary amino group at the 3-position offers nucleophilic reactivity and can participate in various nitrogen chemistry transformations such as acylation, alkylation, and condensation reactions.

The aromatic portion of the molecule features a benzene ring with an ethoxy substituent at the ortho position relative to the propanol chain attachment point. This ethoxy group introduces additional complexity to the molecule's electronic distribution and provides an additional site for potential hydrogen bonding interactions. The topological polar surface area of 55.48 square angstroms reflects the contribution of the amino, hydroxyl, and ether oxygen atoms to the molecule's polarity.

The computed partition coefficient (LogP) value of 1.4675 indicates moderate lipophilicity, suggesting balanced solubility properties between aqueous and organic phases. This property is particularly relevant for potential biological applications, as it suggests the compound may possess favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological interactions.

| Structural Feature | Description | Property Value |

|---|---|---|

| Primary Alcohol | Terminal hydroxyl group | pKa ~15-16 |

| Primary Amine | Terminal amino group | pKa ~9-10 |

| Aromatic Ring | Benzene with ethoxy substitution | π-electron system |

| Topological Polar Surface Area | Measure of molecular polarity | 55.48 Ų |

| Partition Coefficient | Lipophilicity measure | LogP = 1.4675 |

Properties

IUPAC Name |

3-amino-1-(2-ethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-2-14-11-6-4-3-5-9(11)10(13)7-8-12/h3-6,10,13H,2,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNLSRIFMKAZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol generally involves multi-step organic transformations starting from substituted aromatic precursors or aziridine intermediates. The key challenge lies in the regio- and stereoselective introduction of the amino and hydroxy groups on the propan-1-ol backbone, particularly with the 2-ethoxyphenyl substituent.

Preparation via Aziridine Ring Opening

One of the most detailed and effective methods reported involves the use of aziridine intermediates, specifically 2-aryl-3-(hydroxymethyl)aziridines, which undergo regio- and stereoselective ring-opening reactions to yield amino alcohols.

- Starting Materials: trans-2-aryl-3-(hydroxymethyl)aziridines bearing the 2-ethoxyphenyl group.

- Reaction Conditions: Heating in methanol under reflux or treatment with acid in aqueous-organic solvent mixtures.

- Mechanism: The aziridine ring opens via an SN2 mechanism, favored at the benzylic position due to carbocation stabilization, resulting in anti- or syn-2-amino-3-arylpropan-1-ols.

- Yields: Typically moderate to high, with good regio- and stereoselectivity.

This method was reported in a 2011 study focusing on the synthesis of various 2-amino-3-arylpropan-1-ols and related compounds, demonstrating the applicability of aziridine ring-opening for preparing functionalized aminopropanols with diverse aryl substituents, including 2-ethoxyphenyl.

Optical Resolution via Diastereomeric Salt Formation

For obtaining optically active forms of amino alcohols structurally related to this compound, diastereomeric salt formation is a well-established method.

- Resolving Agents: Optically active mandelic acid or its derivatives, and optically active tartaric acid derivatives.

- Process: The racemic amino alcohol is reacted with the resolving agent in a protic solvent (e.g., water, lower alcohols) under controlled temperature to form diastereomeric salts.

- Crystallization: The salts are crystallized, separated, and recrystallized to enhance optical purity.

- Yields and Purity: Optical purities up to 100% de (diastereomeric excess) have been achieved with yields around 50-70% depending on conditions.

While the specific compound in the patent is 3-(methylamino)-1-(2-thienyl)propan-1-ol, the methodology is applicable to structurally similar amino alcohols, including this compound.

Enzymatic Reduction Approaches

Enzymatic methods provide stereoselective synthesis routes for optically active amino alcohols.

- Enzymes Used: Alcohol dehydrogenases from Thermoanaerobacter species.

- Substrates: Precursors such as 3-chloro-1-(2-thienyl)propan-1-one analogs.

- Reaction Conditions: Mild temperatures (10-75 °C), pH 4.5-9, aqueous buffer systems.

- Advantages: High stereoselectivity, environmentally friendly, and mild reaction conditions.

- Isolation: Products are extracted using organic solvents like toluene or ethyl acetate.

Though this enzymatic reduction was demonstrated on thienyl-substituted analogs, the approach is promising for the preparation of this compound derivatives, potentially after suitable precursor modifications.

General Laboratory Synthesis Considerations

- Solvents: Methanol, 2-propanol, 2-butanol, aqueous mixtures.

- Catalysts: Acid catalysts such as para-toluenesulfonic acid for ring opening; resolving agents for optical resolution.

- Temperature Control: Reflux conditions for aziridine ring opening; controlled cooling for crystallization steps.

- Purification: Crystallization, recrystallization, and chromatographic methods to achieve high purity.

Summary Data Table of Preparation Methods

Research Findings and Applications

- The aziridine ring-opening method provides a versatile synthetic route to this compound and analogs with control over stereochemistry.

- Optical resolution via diastereomeric salt formation remains a standard for obtaining enantiomerically pure material.

- Enzymatic methods are emerging as green alternatives for stereoselective synthesis.

- The amino alcohol’s structure allows for hydrogen bonding and interaction with biological targets, underpinning its pharmacological potential.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(2-ethoxyphenyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Formation of 2-ethoxyphenylpropanone.

Reduction: Formation of 3-amino-1-(2-ethoxyphenyl)propane.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

3-Amino-1-(2-ethoxyphenyl)propan-1-ol serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are utilized in the production of antidepressants and other therapeutic agents. Notably, it is involved in the synthesis of:

- Duloxetine : An antidepressant used to treat major depressive disorder and generalized anxiety disorder.

- Fluoxetine : Commonly known as Prozac, it is used for treating depression, obsessive-compulsive disorder, and panic attacks.

- Nisoxetine and Tomoxetine : These compounds are also significant in the treatment of various mood disorders.

The ability to produce high optical purity derivatives enhances its utility in creating enantiomerically pure drugs, which are essential for effective pharmacological activity .

Chemical Synthesis

Building Block for Organic Compounds

The compound acts as a versatile building block in organic synthesis. It can be employed in:

- Polymer Chemistry : Used as a precursor in the synthesis of polyurethanes and dendritic polymers like poly(propyl ether imine), which have applications in drug delivery systems and materials science .

- Selective Arylation and Amidation : this compound can undergo selective reactions that allow for the introduction of various functional groups, making it valuable for synthesizing complex organic molecules .

Industrial Applications

Surfactants and Emulsifiers

The compound finds application as an emulsifier and surfactant in various industrial processes. Its properties make it suitable for:

- Corrosion Inhibitors : Used in formulations to protect metal surfaces from corrosion.

- Cleaning Products : Acts as a wetting agent and dispersant in inks, polishes, and cleaning solutions .

Case Studies

Case Study 1: Synthesis of Duloxetine

A method for synthesizing duloxetine involves using this compound as an intermediate. The process yields high optical purity, essential for the efficacy of the drug. The asymmetric reduction techniques employed allow for efficient production while minimizing by-products .

Case Study 2: Development of Surfactants

Research has demonstrated the effectiveness of this compound as a surfactant component in industrial formulations. Its incorporation into cleaning products has shown improved performance due to enhanced wetting properties .

Mechanism of Action

The mechanism of action of 3-Amino-1-(2-ethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the hydroxyl group can participate in additional hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Amino propanol derivatives are characterized by variations in aromatic substituents, stereochemistry, and functional groups. Below is a comparative analysis of structurally related compounds:

Physicochemical and Application Differences

Lipophilicity: The 4-isopropylphenyl derivative (C₁₂H₁₇NO) exhibits higher logP values than the ethoxyphenyl analog due to its hydrophobic substituent, favoring membrane permeability . The oxane-containing compound (C₈H₁₇NO₂) balances lipophilicity with water solubility via its cyclic ether group, enhancing bioavailability .

Reactivity: The 5-bromo-2-methoxyphenyl variant (C₁₀H₁₃BrNO₂) is prone to nucleophilic aromatic substitution, enabling further functionalization in API synthesis . Thiophene-containing derivatives (e.g., C₈H₁₃NOS) show enhanced electronic interactions in receptor binding, useful in GPCR-targeted drugs .

Toxicity and Safety: While n-propanol () has low acute toxicity (LD₅₀ >2,000 mg/kg in rabbits), the addition of aromatic amines (e.g., this compound) may introduce neurotoxic or hepatotoxic risks, necessitating further safety profiling . Regulatory standards, such as IFRA’s guidelines for structurally related alcohols (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol), emphasize dermal exposure limits (≤1% in cosmetics), which may inform safe handling practices for amino propanols .

Availability and Commercial Status

- 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol: Available via custom synthesis (Hairui Chem), highlighting demand for halogenated intermediates .

- 3-Amino-2-benzylpropan-1-ol: Listed with detailed physicochemical data (CAS 66102-69-0), suggesting ongoing research interest .

Biological Activity

3-Amino-1-(2-ethoxyphenyl)propan-1-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound can be described by its molecular formula and its structure includes an amino group, a propanol backbone, and an ethoxy-substituted phenyl ring. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of amino alcohols have been shown to possess antibacterial and antifungal properties. In a comparative study, several compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems, particularly in the central nervous system (CNS). Research into similar phenolic compounds has revealed their ability to modulate neurotransmitter release and uptake, indicating that this compound may influence neurological pathways .

The biological activity of this compound is hypothesized to involve:

- Receptor Binding : The amino group may facilitate hydrogen bonding with receptor sites, enhancing binding affinity.

- Enzyme Interaction : The ethoxy group may influence the compound's lipophilicity, affecting its ability to cross cellular membranes and interact with enzymes involved in metabolic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of related amino alcohols where modifications to the aromatic ring significantly affected antibacterial activity. The study highlighted that even slight alterations in substituents could lead to substantial changes in biological efficacy .

Q & A

Q. What are the standard synthetic routes for 3-Amino-1-(2-ethoxyphenyl)propan-1-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reducing a nitro precursor, such as 3-(2-ethoxyphenyl)-2-nitropropene, using agents like sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–25°C . Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen pressure (1–3 atm) is also effective for large-scale reductions. Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance LiAlH₄ reactivity.

- Temperature control : Exothermic reductions require cooling to prevent side reactions.

- Catalyst loading : 5–10% Pd/C optimizes hydrogenation efficiency.

Post-reduction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR identifies the ethoxyphenyl aromatic protons (δ 6.8–7.4 ppm), hydroxyl proton (δ 1.5–2.5 ppm, broad), and amino group (δ 1.2–1.8 ppm). ¹³C NMR confirms the ethoxy group (δ 60–70 ppm for C-O) .

- IR : Stretching vibrations for -OH (~3200 cm⁻¹) and -NH₂ (~3350 cm⁻¹) are critical markers.

- Mass Spectrometry : ESI-MS or GC-MS detects the molecular ion peak (m/z ≈ 209 for C₁₁H₁₇NO₂) and fragmentation patterns .

- Chiral HPLC : For enantiopure synthesis, use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol to resolve stereoisomers .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Methodological Answer: Enantiomeric purity is critical for biological activity studies. Two approaches are effective:

Asymmetric Catalysis : Use chiral catalysts like (R)-BINAP with ruthenium for hydrogenation of prochiral ketones, achieving >90% enantiomeric excess (e.e.) .

Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively acylate one enantiomer, leaving the desired (S)- or (R)-isomer unreacted .

Validate purity via polarimetry or chiral HPLC. Optimize solvent systems (e.g., tert-butyl methyl ether for lipase stability) to enhance resolution .

Q. How to resolve contradictions between experimental NMR data and computational predictions for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or proton exchange dynamics. Mitigation strategies include:

- Solvent Standardization : Run NMR in deuterated DMSO to stabilize -NH₂ and -OH protons.

- DFT Calculations : Use Gaussian 16 with the B3LYP/6-311+G(d,p) basis set to model solvent effects and predict chemical shifts.

- Variable Temperature NMR : Analyze temperature-dependent shifts to identify exchange-broadened signals (e.g., hydroxyl protons at 25°C vs. −40°C) .

Cross-validate with X-ray crystallography if single crystals are obtainable (grow in ethanol/water at 4°C) .

Q. What strategies optimize the compound’s stability in biological assays?

Methodological Answer: The amino and hydroxyl groups are susceptible to oxidation and hydrolysis. Stabilization methods include:

- Derivatization : Protect the amino group as a tert-butoxycarbonyl (Boc) derivative using Boc₂O in THF.

- Buffered Solutions : Store in pH 7.4 phosphate-buffered saline (PBS) with 1 mM EDTA to chelate metal ions that catalyze degradation.

- Lyophilization : Freeze-dry the compound and store at −80°C under argon to prevent moisture uptake .

Q. How to design a structure-activity relationship (SAR) study for analogs of this compound?

Methodological Answer: Focus on modifying the ethoxyphenyl and propanolamine moieties:

Substituent Variation : Synthesize analogs with halogens (e.g., -Cl, -F) at the phenyl ring’s para position to assess electronic effects .

Chain Length Modulation : Replace the propanolamine chain with butanolamine or ethanolamine derivatives.

Biological Testing : Screen analogs for receptor binding (e.g., β-adrenergic receptors) using radioligand assays (³H-dihydroalprenolol) and measure cAMP levels in HEK293 cells .

Use multivariate regression analysis to correlate structural features (Hammett σ values, logP) with activity .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data between in vitro and in vivo studies?

Methodological Answer: Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:

- Metabolic Profiling : Incubate the compound with liver microsomes (human or murine) to identify major metabolites (LC-MS/MS).

- Plasma Stability Assays : Measure half-life in plasma at 37°C; if <1 hour, consider prodrug strategies (e.g., esterification of the hydroxyl group) .

- Tissue Distribution Studies : Use ¹⁴C-labeled compound to track accumulation in target organs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.